N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine

Catalog No.
S851737
CAS No.
1708414-92-9
M.F
C12H17BrN2
M. Wt
269.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopenta...

CAS Number

1708414-92-9

Product Name

N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

InChI

InChI=1S/C12H17BrN2/c1-15(12-4-2-3-5-12)9-11-7-6-10(13)8-14-11/h6-8,12H,2-5,9H2,1H3

InChI Key

OXSJMVZLOAKTCH-UHFFFAOYSA-N

SMILES

CN(CC1=NC=C(C=C1)Br)C2CCCC2

Canonical SMILES

CN(CC1=NC=C(C=C1)Br)C2CCCC2
  • Search for Novel Pharmaceuticals

    Due to the presence of a pyridine ring and a cyclopentanamine group, this molecule might hold potential for further investigation as a novel scaffold in drug discovery. Pyridine and cyclopentane rings are frequently found in bioactive molecules, and many pharmaceuticals incorporate these structures . However, there is no documented research specifically exploring N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine for this purpose.

  • Chemical Intermediate

    The molecule could potentially serve as a synthetic intermediate for the creation of more complex molecules with targeted properties. However, there are no documented examples of this application in scientific literature.

N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine is an organic compound characterized by the presence of a bromopyridine moiety linked to a cyclopentanamine structure. Its molecular formula is C₁₂H₁₇BrN₂, and it has a molecular weight of approximately 269.18 g/mol. The compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine, due to its unique structural features and reactivity profiles .

The chemical reactivity of N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine can be summarized as follows:

  • Bromination: The compound can undergo further bromination reactions, particularly at the pyridine ring.
  • Oxidation: It may be oxidized to form pyridine N-oxide derivatives.
  • Reduction: Reduction reactions can yield amine derivatives.
  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to diverse derivatives.

Research has indicated that N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine exhibits potential biological activity. Its mechanism of action likely involves interactions with specific molecular targets, such as proteins and enzymes. The bromopyridine moiety allows for π-π stacking interactions with aromatic residues in proteins, while the cyclopentanamine structure can form hydrogen bonds with polar groups. These interactions may modulate enzyme or receptor activities, suggesting its potential as a therapeutic agent.

The synthesis of N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine typically involves several key steps:

  • Bromination of Pyridine: The starting material, pyridine, is brominated to yield 5-bromopyridine.
  • Formation of Intermediate: 5-bromopyridine is reacted with formaldehyde and a secondary amine to produce the intermediate N-[(5-bromopyridin-2-yl)methyl]amine.
  • Cyclopentanamine Addition: The intermediate is then reacted with cyclopentanamine under appropriate conditions to generate the final product.

For industrial production, methods may be optimized for yield and purity using continuous flow reactors and automated systems.

N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine has several applications across various fields:

  • Chemistry: Serves as a building block in synthesizing more complex molecules.
  • Biology: Investigated as a ligand in biochemical assays.
  • Medicine: Explored for therapeutic properties and used as an intermediate in drug synthesis.
  • Industry: Utilized in developing new materials with specific properties.

Interaction studies involving N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine focus on its binding affinity and specificity toward biological targets. Research indicates that the compound's structural features enable it to interact effectively with various proteins and enzymes, potentially influencing their activity. These studies are crucial for understanding the compound's pharmacological profile and therapeutic potential.

Similar Compounds: Comparison

Several compounds share structural similarities with N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine. These include:

Compound NameStructure Type
N-[(5-bromopyridin-2-yl)methyl]-2-methylpropan-2-amineBromopyridine derivative
(5-bromopyridin-2-yl)methanolAlcohol derivative of bromopyridine
5-bromopyridine-3-carboxylic acid methyl esterCarboxylic acid derivative

Uniqueness

N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine stands out due to its unique combination of a bromopyridine moiety with a cyclopentanamine structure. This distinctive combination imparts specific chemical and biological properties that differentiate it from other similar compounds. The cyclopentanamine ring enhances stability and interaction capabilities with biological targets, making it a valuable candidate for further research and application.

XLogP3

2.7

Dates

Modify: 2023-08-16

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